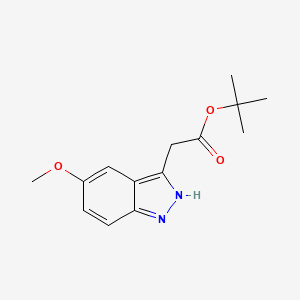

(5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester

CAS No.: 1965309-96-9

Cat. No.: VC2884263

Molecular Formula: C14H18N2O3

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1965309-96-9 |

|---|---|

| Molecular Formula | C14H18N2O3 |

| Molecular Weight | 262.3 g/mol |

| IUPAC Name | tert-butyl 2-(5-methoxy-2H-indazol-3-yl)acetate |

| Standard InChI | InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)8-12-10-7-9(18-4)5-6-11(10)15-16-12/h5-7H,8H2,1-4H3,(H,15,16) |

| Standard InChI Key | UMLKIEIMHLCMBN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CC1=C2C=C(C=CC2=NN1)OC |

| Canonical SMILES | CC(C)(C)OC(=O)CC1=C2C=C(C=CC2=NN1)OC |

Introduction

Structural Characterization and Physical Properties

Chemical Identity and Structural Features

(5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester is an indazole derivative with a methoxy substituent at the 5-position and an acetic acid tert-butyl ester group at the 3-position of the indazole ring system. The compound's structure consists of a bicyclic indazole core with two nitrogen atoms in the five-membered ring, which contributes to its chemical behavior and potential reactivity patterns. The methoxy group at position 5 increases electron density in the aromatic system, potentially influencing the compound's reactivity and interaction with biological targets. The tert-butyl ester moiety serves as a protecting group for the carboxylic acid function, offering chemical stability while allowing for controlled deprotection under specific reaction conditions.

The presence of the indazole nucleus is particularly significant as this heterocyclic system is found in various pharmacologically active compounds. The nitrogen atoms in the indazole ring can participate in hydrogen bonding interactions, which may be relevant for receptor binding and other biochemical interactions. Furthermore, the methoxy group can serve as a hydrogen bond acceptor, potentially enhancing the compound's ability to interact with biological receptors or enzymes.

Physicochemical Properties

Table 1: Key Physicochemical Properties of (5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester

The compound possesses a molecular weight of 262.3 g/mol, which places it within a range typically considered favorable for oral bioavailability according to Lipinski's Rule of Five. The presence of the tert-butyl ester group likely contributes to increased lipophilicity, potentially affecting the compound's membrane permeability and absorption characteristics. The methoxy substituent at the 5-position of the indazole ring may enhance the compound's solubility in certain organic solvents while also influencing its electronic properties and receptor interactions.

It is worth noting that there appears to be a discrepancy in the reported CAS numbers between different sources, with Vulcanchem listing 1965309-96-9 and Parchem reporting 1086392-48-4 . This discrepancy might indicate either regional registration differences or potentially different isomeric forms of the compound, which would require further verification through analytical techniques.

Chemical Reactivity and Stability

Functional Group Reactivity

(5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester contains several reactive functional groups that define its chemical behavior. The indazole core, with its nitrogen atoms, can participate in acid-base reactions and coordinate with metals, potentially influencing its interactions with biological systems. The tert-butyl ester group is susceptible to hydrolysis under acidic conditions, which provides a controlled means of generating the free carboxylic acid when needed for further chemical transformations or to enhance water solubility and hydrogen-bonding capabilities.

The methoxy group at the 5-position contributes electron density to the aromatic system through resonance effects, potentially influencing the reactivity at various positions of the indazole ring. This electronic effect may enhance nucleophilicity at certain positions, making the compound susceptible to electrophilic aromatic substitution reactions under appropriate conditions. Additionally, the methoxy group itself could potentially undergo O-demethylation reactions in certain biochemical environments, which might have implications for the compound's metabolic fate.

Stability Considerations

Exposure to strong oxidizing agents may lead to degradation of the methoxy group or oxidation of the indazole ring system. Additionally, the compound may be sensitive to prolonged exposure to high temperatures, which could potentially lead to thermal decomposition. Understanding these stability parameters is crucial for developing appropriate formulation strategies if the compound were to be considered for pharmaceutical applications or as a building block in more complex synthetic pathways.

Biological Activity and Applications

Research Applications

(5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester may serve as a valuable building block or intermediate in the synthesis of more complex molecules with potential pharmacological activity. The protected carboxylic acid functionality allows for selective reactions at other positions of the molecule, making it useful in multi-step synthesis pathways. Additionally, the compound could potentially be employed as a probe in chemical biology studies to investigate specific biological pathways or targets, particularly those that interact with indazole-containing molecules.

Techniques such as molecular docking and high-throughput screening would be crucial for understanding how this compound interacts with biological targets, guiding further modifications for enhanced efficacy if preliminary biological activity is observed. Such studies could provide valuable insights into structure-activity relationships and help direct the development of more potent and selective compounds based on the indazole scaffold.

Analytical Characterization Techniques

Spectroscopic Analysis

Comprehensive characterization of (5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester typically involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, would provide detailed information about the compound's structural features and confirm the presence and positions of the methoxy group, the tert-butyl ester moiety, and the indazole ring system. Characteristic signals for the methoxy protons (typically around 3.8-4.0 ppm), the tert-butyl group (around 1.4-1.5 ppm), and the methylene group of the acetic acid moiety would be expected in the 1H-NMR spectrum.

Infrared (IR) spectroscopy would reveal characteristic absorption bands associated with the compound's functional groups, including the C=O stretching of the ester (typically around 1700-1750 cm-1), C-O stretching of the methoxy group, and N-H stretching of the indazole NH. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns that can help verify the structure. High-resolution mass spectrometry would be particularly valuable for confirming the molecular formula of C14H18N2O3.

Chromatographic Methods

Chromatographic techniques play a crucial role in assessing the purity and identity of (5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester. High-Performance Liquid Chromatography (HPLC) with appropriate detection methods (such as UV detection at wavelengths absorbed by the indazole chromophore) would allow for purity determination and potential identification of impurities or synthesis by-products. Thin-Layer Chromatography (TLC) could serve as a rapid screening method during synthesis and purification processes, helping to monitor reaction progress and guide isolation procedures.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) might also be employed for characterization, although the relatively high molecular weight and potential thermal instability might necessitate derivatization or specific analytical conditions. These chromatographic methods, when combined with spectroscopic techniques, provide a comprehensive analytical profile that confirms the identity, purity, and structural features of the compound, which is essential for research applications and quality control in synthesis.

Comparison with Structurally Related Compounds

Indazole Derivatives

(5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester belongs to the broader class of substituted indazoles, a family of compounds with diverse biological activities. When compared to other indazole derivatives, this compound is distinguished by its specific substitution pattern, particularly the methoxy group at the 5-position and the acetic acid tert-butyl ester at the 3-position. Similar indazole derivatives with different substitution patterns have shown various pharmacological activities, including kinase inhibition, anti-inflammatory effects, and modulation of central nervous system targets.

The positioning of the methoxy group at the 5-position may confer specific electronic and steric properties that distinguish this compound from indazoles with methoxy groups at other positions. Similarly, the acetic acid tert-butyl ester moiety at the 3-position creates a distinct spatial arrangement and reactivity profile compared to indazoles with different substituents at this position. These structural differences can significantly impact biological activity, selectivity for specific targets, and physicochemical properties relevant to drug development considerations.

Comparison with Indole Analogs

Table 2: Comparison of (5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester with a Related Indole Derivative

| Feature | (5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester | tert-Butyl 5-methoxy-1H-indole-3-carboxylate |

|---|---|---|

| Core Structure | Indazole (contains N-N linkage) | Indole (contains C-N linkage) |

| Molecular Formula | C14H18N2O3 | C14H17NO3 |

| Molecular Weight | 262.3 g/mol | 247.29 g/mol |

| Side Chain Type | Acetic acid tert-butyl ester (-CH2-COOC(CH3)3) | Direct carboxylate tert-butyl ester (-COOC(CH3)3) |

| Potential Hydrogen Bond Acceptors | More (additional N atom) | Fewer |

| CAS Number | 1965309-96-9 | 1033265-55-2 |

The structural analog tert-Butyl 5-methoxy-1H-indole-3-carboxylate (search result ) differs from the target compound primarily in the core heterocyclic system, featuring an indole rather than an indazole ring. This fundamental difference results in distinct electronic properties, as the indole contains a single nitrogen atom in its five-membered ring, while the indazole contains two adjacent nitrogen atoms . The additional nitrogen in the indazole system of (5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester may enhance its ability to form hydrogen bonds and coordinate with metals, potentially affecting its interactions with biological targets.

Another notable difference is in the connectivity of the ester functionality. In (5-Methoxy-1H-indazol-3-yl)-acetic acid tert-butyl ester, the tert-butyl ester is separated from the heterocyclic core by a methylene (CH2) spacer, creating an acetic acid derivative. In contrast, the indole analog features a direct connection between the carboxylate group and the indole ring at the 3-position. This structural difference affects the conformational flexibility of the molecules and may influence their binding characteristics with potential biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume